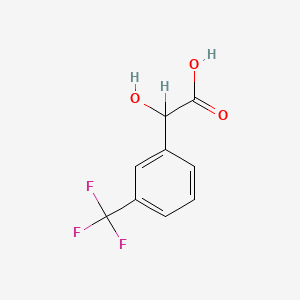

3-(Trifluoromethyl)mandelic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECBNRQPNXNRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956374 | |

| Record name | Hydroxy[3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-10-0 | |

| Record name | Trifluoromethylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-2-(3-Trifluoromethyl)phenylglycollic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy[3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-(3-trifluoromethyl)phenylglycollic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 3 Trifluoromethyl Mandelic Acid

Enantioselective Synthetic Routes

Enzymatic Approaches

Enzymatic methods are highly valued in chemical synthesis for their high stereoselectivity and mild reaction conditions. For 3-(Trifluoromethyl)mandelic acid, nitrilases and lipases are the key enzymes utilized.

The enantioselective hydrolysis of racemic 3-(trifluoromethyl)mandelonitrile to produce the corresponding (R)- or (S)-3-(trifluoromethyl)mandelic acid is a promising biocatalytic route. This method leverages the ability of nitrilase enzymes to selectively hydrolyze one enantiomer of the nitrile, leaving the other unreacted, which can then be separated. While specific studies on the 3-trifluoromethyl substituted mandelonitrile (B1675950) are not extensively detailed in public literature, the principle is well-established with related substrates like mandelonitrile.

Nitrilases from sources such as Alcaligenes sp. and Pseudomonas fluorescens have demonstrated high enantioselectivity in the hydrolysis of mandelonitrile to (R)-mandelic acid. nih.govresearchgate.net For instance, recombinant Escherichia coli cells expressing nitrilase from Alcaligenes faecalis have been effectively used for the enantioselective hydrolysis of (R,S)-mandelonitrile. nih.gov This process can theoretically achieve a 100% yield of the desired enantiomer as the unreacted (S)-(+)-mandelonitrile can be racemized in situ under the reaction conditions and subsequently hydrolyzed. researchgate.net

The reaction conditions, such as pH and temperature, are critical for optimal enzyme activity and enantioselectivity. Immobilization of the nitrilase enzyme can enhance its operational stability, allowing for repeated use in batch reactions and making the process more economically viable for industrial-scale production. nih.gov

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Alcaligenes faecalis (recombinant E. coli) | (R,S)-Mandelonitrile | (R)-(-)-Mandelic acid | >99% | nih.govresearchgate.net |

| Pseudomonas fluorescens EBC191 | Racemic Mandelonitrile | (R)-Mandelic acid | >95% |

Lipases are another class of enzymes widely used for the kinetic resolution of racemic mixtures, including carboxylic acids like this compound. The process typically involves the enantioselective esterification or transesterification of the racemic acid.

In lipase-catalyzed kinetic resolution via transesterification, the enzyme selectively catalyzes the reaction of one enantiomer of the racemic acid with an alcohol, resulting in the formation of an ester and leaving the other enantiomer of the acid unreacted. This allows for the separation of the ester and the unreacted acid.

Candida antarctica lipase (B570770) A (CAL-A) has been shown to be highly effective in the kinetic resolution of various chiral compounds. researchgate.net The choice of the acyl donor and the solvent can significantly influence the enantioselectivity of the reaction. For example, the resolution of mandelic acid derivatives has been achieved with high enantiomeric excess using lipase-catalyzed transesterifications in organic media. rsc.org

| Lipase Source | Reaction Type | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |

| Candida antarctica lipase A (CLEA) | Kinetic Resolution | - | - | 67.5 | researchgate.net |

| Pseudomonas cepacia lipase (PCL) | Hydrolysis | - | - | 53 | nih.gov |

| Candida antarctica lipase B (CAL-B) | Hydrolysis | - | - | >200 | nih.gov |

This table provides examples of lipase-catalyzed resolutions of related compounds to illustrate the principle.

The efficiency and enantioselectivity of lipase-mediated kinetic resolutions are highly dependent on the reaction conditions. Temperature plays a crucial role; while higher temperatures can increase the reaction rate, they may adversely affect the enzyme's stability and enantioselectivity.

The use of non-conventional solvents like ionic liquids has been explored to enhance the performance of lipases. Ionic liquids can offer advantages such as improved enzyme stability at higher temperatures and, in some cases, can even influence the enantioselectivity of the reaction.

Lipase-Mediated Kinetic Resolution for Enantiomer Production

Asymmetric Catalysis

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful alternative to enzymatic methods for the synthesis of enantiomerically pure compounds.

Various asymmetric catalytic approaches have been developed for the synthesis of chiral molecules containing trifluoromethyl groups. For instance, the catalytic asymmetric isomerization of trifluoromethyl imines using chiral organic catalysts has been reported to produce a range of chiral trifluoromethylated amines with high enantioselectivity. nih.gov Another approach involves the umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acyl pyrroles, enabled by novel cinchona alkaloid-derived chiral phase-transfer catalysts, to yield highly enantiomerically enriched chiral trifluoromethylated γ-amino acids. brandeis.edunih.gov

While direct asymmetric synthesis of this compound via these specific methods is not explicitly documented, these examples highlight the potential of asymmetric catalysis in creating chiral centers in trifluoromethyl-containing molecules. The development of a suitable chiral catalyst could enable the direct, highly enantioselective synthesis of this compound from achiral precursors.

Chiral Lewis Acid Catalyzed Tandem Friedel-Crafts/Lactonization Reactions

The synthesis of chiral α-fluoromethyl-substituted tertiary alcohols can be achieved through a three-component coupling reaction catalyzed by a chiral dicationic palladium complex acting as a Lewis acid. nih.gov This atom-economical process combines a terminal alkyne, an arene, and fluoromethylpyruvate to produce the desired chiral organofluorine compounds. nih.gov The reaction demonstrates high regioselectivity and enantioselectivity, resulting in good to excellent yields of the corresponding tertiary allylic alcohols. nih.gov

Diastereoselective Michael Addition utilizing Chiral Auxiliaries

Chiral auxiliaries are effective tools for inducing stereoselectivity in carbon-carbon bond-forming reactions like the diastereoselective conjugate addition (DCA). nih.gov These auxiliaries, which are ideally stable, easily attached, and recoverable, guide the reaction to preferentially form one diastereomer. nih.gov The use of chiral auxiliaries in DCA reactions has proven valuable for producing the 1,4-addition product in high yield and with high diastereoselectivity. nih.gov

Chiral 1,3-dioxolan-4-ones, which can be derived from enantiomerically pure α-hydroxy acids like mandelic acid, are valuable in asymmetric synthesis. nih.govscilit.com These compounds can undergo Michael addition reactions with high diastereoselectivity. nih.govnih.gov For instance, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, participates in Michael additions to substrates like butenolide and 4-methoxy-β-nitrostyrene, with the absolute configuration of the products being confirmable by X-ray diffraction. nih.govnih.gov This demonstrates the utility of dioxolanones as chiral equivalents in forming new stereogenic centers. nih.govnih.gov The synthesis of various 1,3-dioxolan-4-one (B8650053) monomers from α-hydroxy acids provides a pathway to functional polyesters that can be otherwise challenging to synthesize, such as poly(mandelic acid). researchgate.net

| Reactant | Product | Catalyst/Auxiliary | Key Feature |

| Terminal alkyne, arene, fluoromethylpyruvate | α-Fluoromethyl-substituted tertiary alcohols | Chiral dicationic palladium complex | High enantioselectivity nih.gov |

| α,β-unsaturated amides/lactams | 1,4-addition product | Chiral auxiliaries | High diastereoselectivity nih.gov |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, butenolide | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | LDA | High diastereoselectivity nih.gov |

Asymmetric Reductive Amination with Chiral Ligands

An iridium-catalyzed direct asymmetric reductive amination provides an efficient route to chiral β-arylamines, which are significant pharmacophores. rsc.org This method utilizes bulky and tunable phosphoramidite (B1245037) ligands to achieve high levels of enantiomeric control. rsc.org Mechanistic studies suggest an enamine-reduction pathway where hydrogen bonding, steric repulsion, and other non-covalent interactions influence the stereochemical outcome of the hydride addition. rsc.org

Racemic Synthesis and Derivatization

Functionalization of Mandelic Acid Derivatives or Precursors

The synthesis of racemic mandelic acid and its derivatives can be achieved through various methods, including the use of composite phase transfer catalysts. researchgate.net For example, a combination of β-cyclodextrin and an ionic liquid like [bmim]PF6 has been shown to be an effective catalyst for the synthesis of mandelic acid and its derivatives. researchgate.net Another approach involves the condensation of phenols with glyoxylic acid in an alkaline medium to produce hydroxymandelic acids. researchgate.net

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. masterorganicchemistry.comnih.gov This reaction typically involves the use of nitric acid in the presence of a strong acid, such as sulfuric acid, to generate the reactive nitronium ion (NO₂⁺). masterorganicchemistry.com For electron-deficient aromatic systems, harsher conditions or more potent catalytic systems may be required. organic-chemistry.org A modern approach utilizes trifluoromethanesulfonic acid (HOTf) as a catalyst with aqueous nitric acid, which allows for a controllable and efficient nitration of various arenes, including those with electron-withdrawing groups, under mild conditions. organic-chemistry.orgresearchgate.net This method's efficacy is attributed to the strong acidity and water-absorbing properties of HOTf, which enhances the electrophilicity of nitric acid. organic-chemistry.orgresearchgate.net

| Precursor | Reagents | Product | Key Feature |

| Benzaldehyde | NaCN, phase transfer catalyst | Racemic mandelic acid | Use of composite catalyst enhances reaction researchgate.net |

| Phenol (B47542), glyoxylic acid | Aqueous alkali | 4-Hydroxymandelic acid | Condensation reaction researchgate.net |

| Benzene (B151609) | HNO₃, H₂SO₄ | Nitrobenzene | Classic electrophilic aromatic substitution masterorganicchemistry.com |

| Arenes | 68% HNO₃, HOTf | Nitroarenes | Controllable and mild conditions organic-chemistry.orgresearchgate.net |

Esterification Reactions

Esterification is a fundamental reaction for modifying carboxylic acids like this compound. The Fischer-Speier esterification is a classic method where a carboxylic acid is treated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Final deprotonation by a base, such as water or the alcohol, regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com While specific studies on the esterification of this compound are not detailed in the provided context, these general principles are broadly applicable. Another approach involves visible light-induced oxidative esterification of mandelic acid with alcohols, which presents a modern method for synthesizing α-ketoesters. rsc.org

Grignard Reaction Compatibility in Mandelic Acid Derivative Synthesis

Grignard reagents are potent organometallic nucleophiles widely used for forming carbon-carbon bonds. youtube.com However, their high reactivity presents compatibility challenges with molecules containing acidic protons, such as the hydroxyl and carboxylic acid groups found in mandelic acid. The Grignard reagent, acting as a strong base, would readily deprotonate these groups rather than attacking an electrophilic center. youtube.com

Therefore, in the synthesis of derivatives, protecting groups are essential. For instance, in a synthesis targeting a tertiary alcohol from an ester, two equivalents of a Grignard reagent are typically required. The first equivalent reacts with the ester to form a ketone, and the second adds to the ketone to yield the tertiary alcohol after an acidic workup. youtube.com

The synthesis of trifluoromethyl-substituted aromatic ketones, which are related structures, has been achieved through the reaction of Grignard reagents with carboxylic anhydrides. researchgate.net Research has shown that trifluoromethylphenyl Grignard reagents can be generated from the corresponding bromides and reacted to form ketone derivatives. researchgate.net It is crucial to note that these reagents can be thermally unstable. researchgate.net The compatibility of Grignard reactions with ester functional groups has been demonstrated, where the reagent selectively reacts with an ester in the presence of other functionalities like acetals. youtube.com This highlights that with careful substrate design and the use of protecting groups, Grignard reagents can be compatible with the synthesis of complex molecules related to mandelic acid derivatives.

Hydrolysis of Related Compounds

Hydrolysis of 3-Trifluoromethyl Phenethylamines to Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives can sometimes be achieved through the hydrolysis of related compounds. For instance, the trifluoromethyl group (-CF₃) on an aromatic ring can, under specific and harsh conditions, be hydrolyzed to a carboxylic acid group (-COOH). One study demonstrated that triarylphosphines containing trifluoromethyl groups can be converted to their corresponding carboxylic acid forms using fuming sulfuric acid and boric acid. rsc.org This method offers a synthetic route to carboxylic phosphines. rsc.org

In a different context, the synthesis of the drug Alpelisib involves the hydrolysis of a benzonitrile (B105546) to a benzamide. mdpi.com Specifically, 3,5-bis(trifluoromethyl)benzonitrile (B1295164) is hydrolyzed to 3,5-bis(trifluoromethyl)benzamide (B1297820) using potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂). mdpi.com While this is not a direct hydrolysis of a phenethylamine, it illustrates a relevant transformation of a trifluoromethyl-containing aromatic nitrile to a related amide, which is a derivative of benzoic acid. The broader class of substituted phenethylamines encompasses a vast range of compounds where substituents are placed on the phenyl ring, sidechain, or amino group. wikipedia.org

Photodecarboxylation Processes

Photodecarboxylation (PDC) is a reaction in which a carboxyl group is removed from a molecule upon absorption of light. Research has shown that trifluoromethyl-substituted mandelic acids undergo this process with high efficiency. researchgate.netnih.gov

Excited State Ionic Photodecarboxylation

For trifluoromethyl-substituted mandelic acids, photodecarboxylation proceeds efficiently in a basic aqueous solution. researchgate.netnih.gov The reaction is initiated by the absorption of ultraviolet light, which promotes the molecule to an excited state. Quenching studies suggest that the reaction likely occurs from the singlet excited state. researchgate.netnih.gov

The primary pathway is an ionic one, where the excited molecule undergoes heterolytic cleavage of the C-C bond to release carbon dioxide and form a benzylic carbanion. researchgate.net This carbanion is subsequently protonated by water to yield the final product, a trifluoromethylbenzyl alcohol. researchgate.netnih.gov This ionic mechanism is supported by the fact that the reaction produces almost exclusively the carbanion-derived product, with only minor amounts (≤5%) of products that would result from a radical pathway. researchgate.net For the reaction to proceed efficiently, the carboxylic acid group must be ionized, meaning the reaction is typically run in a basic solution. researchgate.net

Role of Trifluoromethyl Group in Facilitating Photodecarboxylation

The trifluoromethyl (-CF₃) group plays a crucial role in facilitating the photodecarboxylation process. researchgate.netnih.gov This group is a strong electron-withdrawing group (EWG), and its electron-withdrawing ability is enhanced in the excited state. researchgate.net This enhancement can be explained by molecular orbital theory, which predicts a shift in electron density onto the EWG when an electron is promoted from the HOMO to the LUMO. researchgate.net

This increased electron-withdrawing character in the excited state helps to stabilize the developing negative charge on the benzylic carbon in the transition state of the decarboxylation step. researchgate.net A portion of the negative charge can be delocalized onto the -CF₃ group through hyperconjugation, which lowers the activation energy and thus facilitates the reaction. researchgate.net The quantum yields for the photodecarboxylation of CF₃-substituted mandelic and phenylacetic acids are significantly high, ranging from 0.37 to 0.74, demonstrating that the -CF₃ group is nearly as effective as nitro or keto groups at activating the molecule for this reaction. researchgate.net

Table of Quantum Yields for Photodecarboxylation

The following table presents the quantum yields (Φ) for the photodecarboxylation of various trifluoromethyl-substituted phenylacetic and mandelic acids in basic aqueous solution. researchgate.net

| Compound | Substituent Position | Quantum Yield (Φ) |

| 3-(Trifluoromethyl)phenylacetic acid | meta | 0.74 |

| 4-(Trifluoromethyl)phenylacetic acid | para | 0.65 |

| 2-(Trifluoromethyl)phenylacetic acid | ortho | 0.37 |

| 3,5-Bis(trifluoromethyl)phenylacetic acid | meta, meta | 0.53 |

| This compound | meta | 0.55 |

| 4-(Trifluoromethyl)mandelic acid | para | 0.49 |

| 2-(Trifluoromethyl)mandelic acid | ortho | 0.40 |

Chiral Resolution and Enantiomeric Purity Determination

Methods for Chiral Resolution

The resolution of racemic 3-(Trifluoromethyl)mandelic acid into its individual (R)- and (S)-enantiomers relies on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated.

One of the most common and industrially viable methods for resolving chiral acids is through the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base. wikipedia.orglibretexts.org The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The choice of the resolving agent is crucial and often requires empirical screening to find a base that provides efficient separation. wikipedia.orgrsc.org

Chiral cyclic amides, such as proline amide, have been identified as effective resolving agents for mandelic acid derivatives. google.comgoogle.com The process involves forming a salt between the racemic mandelic acid derivative and a single enantiomer of the cyclic amide (e.g., (D)-proline amide). This creates a pair of diastereomeric salts, ((R)-acid-(D)-amide and (S)-acid-(D)-amide), which can then be separated. google.com

For instance, in the resolution of a related compound, 3-chloro-5-difluoromethoxy mandelic acid, (D)-proline amide was used to selectively crystallize one diastereomeric salt from a solvent mixture like ethyl acetate (B1210297) and water. google.com The less soluble salt precipitates from the solution, is filtered, and then the chiral base is removed by treatment with an acid (like HCl), yielding the enantiomerically enriched mandelic acid derivative. google.com Research has shown that high enantiomeric excess (e.e.), often exceeding 98%, can be achieved using this method. google.com The efficiency of the resolution can be influenced by factors such as solvent composition and concentration. google.comgoogle.com

Table 1: Example of Chiral Resolution using (D)-Proline Amide

| Racemic Compound | Chiral Resolving Agent | Key Steps | Outcome |

|---|

A wide variety of chiral auxiliaries, or resolving agents, are employed for the diastereomeric salt formation of mandelic acids. libretexts.org These are typically chiral amines that can form salts with the carboxylic acid group of the mandelic acid. wikipedia.org Besides cyclic amides, other commonly used bases include naturally occurring alkaloids like brucine (B1667951) and quinine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.orglibretexts.org

Recently, other molecules have been explored as resolving agents. For example, levetiracetam (B1674943) (LEV) has been used to resolve various halogenated mandelic acids through enantiospecific co-crystallization. nih.gov This method demonstrated that LEV could selectively co-crystallize with one enantiomer over the other, achieving an enantiomeric excess of 63% for (R)-3-chloromandelic acid in the liquid phase under optimal conditions. nih.gov The success and selectivity of such resolutions are highly dependent on the specific structures of both the mandelic acid derivative and the chiral auxiliary, including the type and position of substituents. nih.gov

Chromatographic methods offer an alternative and often analytical-scale approach to separating enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and separation of the enantiomers of mandelic acid and its derivatives. nih.gov The method involves injecting the racemic mixture onto a column packed with a chiral stationary phase.

Different types of CSPs are effective for this purpose. Polysaccharide-based columns, such as CHIRALPAK® IC, have demonstrated successful baseline resolution for mandelic acid and some of its derivatives. nih.gov The separation is influenced by the mobile phase composition, where a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., isopropanol) is often used. nih.gov The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is common for acidic compounds to improve peak shape. nih.gov

Molecularly imprinted polymers (MIPs) have also been developed as CSPs for the specific separation of mandelic acid enantiomers. scielo.brresearchgate.net In this technique, a polymer is created in the presence of one enantiomer (the template), which leaves behind chiral cavities after its removal. These cavities then show a higher affinity for the template enantiomer, enabling chromatographic separation. researchgate.net

The enantiomeric excess of a sample resolved by methods like diastereomeric salt formation is routinely confirmed using chiral HPLC analysis. google.comgoogle.com

Table 2: Chiral HPLC Separation Parameters for Mandelic Acid Derivatives

| Column Type | Mobile Phase Example | Detection | Outcome |

|---|---|---|---|

| CHIRALPAK® IC nih.gov | n-hexane/isopropanol (B130326) with 0.1% TFA nih.gov | UV (e.g., 210-230 nm) nih.gov | Baseline resolution of enantiomers (e.g., RS = 2.21 for mandelic acid). nih.gov |

| Molecularly Imprinted Polymer (MIP) scielo.br | Buffer solution scielo.br | UV | Good separation with separation factors up to 2.86. scielo.br |

Chromatographic Enantioseparation Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Stationary Phases (CSPs) for Mandelic Acid Derivatives

Chiral Stationary Phases (CSPs) are the heart of chiral HPLC, enabling the differential interaction with enantiomers that leads to their separation. Polysaccharide-based CSPs are among the most versatile and broadly applied for the resolution of a wide range of chiral compounds, including mandelic acid and its derivatives. bujnochem.com These CSPs, such as those with cellulose (B213188) or amylose (B160209) backbones, are often derivatized to enhance their chiral recognition capabilities. For instance, cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel, as found in columns like CHIRALPAK® IC, has been successfully used for the baseline resolution of mandelic acid and some of its derivatives. nih.gov

The selection of the appropriate CSP is crucial and often depends on the specific structure of the analyte. For mandelic acid derivatives, various CSPs have been investigated. For example, CHIRALPAK® AD and CHIRALPAK® IA have been used for the separation of mandelic acid enantiomers. nih.gov Molecularly imprinted polymers (MIPs) have also been developed as CSPs for the chromatographic resolution of mandelic acid enantiomers. scielo.brresearchgate.net These polymers are created using a template molecule, such as an enantiomer of mandelic acid, to form specific recognition sites, leading to high selectivity. scielo.brresearchgate.net

The choice of CSP can significantly impact the elution order of the enantiomers. For example, in the gas chromatographic separation of mandelic acid methyl ester, the R isomer elutes first on a permethylated α-cyclodextrin stationary phase, while the elution order is reversed on a permethylated γ-cyclodextrin phase. mdpi.com

Optimization of HPLC Conditions for Enantiomeric Separation

Achieving optimal separation of enantiomers requires careful optimization of various HPLC parameters, including the mobile phase composition, additives, flow rate, and column temperature.

Mobile Phase Composition: The choice of solvents and their proportions in the mobile phase is critical. For polysaccharide-based CSPs, normal-phase (using non-polar solvents like hexane) and reversed-phase (using polar solvents like water and acetonitrile (B52724) or methanol) modes can be employed. The polarity of the mobile phase affects the retention and resolution of the enantiomers. nih.gov For instance, with a CHIRALPAK® IC column, decreasing the alcohol content in a normal-phase mobile phase leads to increased retention and resolution. nih.gov In some cases, the use of specific organic modifiers is essential; for example, methanol (B129727) was found to be necessary for the chiral separation of certain analytes on a teicoplanin column, while isopropanol and acetonitrile did not provide resolution. nih.gov

Mobile Phase Additives: Acidic or basic additives are often incorporated into the mobile phase to improve peak shape and resolution, especially for acidic or basic analytes. For the separation of acidic compounds like mandelic acid derivatives, an acidic additive such as trifluoroacetic acid (TFA) is commonly used. nih.gov The concentration of the additive needs to be optimized; for instance, a TFA concentration of 0.1% was found to be effective for separating mandelic acid derivatives without harming the chiral stationary phase. nih.gov

Column Temperature and Backpressure: Temperature can influence the thermodynamics of the chiral recognition process. A decrease in column temperature generally leads to an increase in the separation factor and resolution. nih.gov Backpressure can also affect the separation, with an increase in backpressure sometimes leading to a decrease in retention factor. nih.gov

The following table summarizes the optimized HPLC conditions for the separation of mandelic acid and its derivatives on a CHIRALPAK® IC column.

| Parameter | Condition |

| Column | CHIRALPAK® IC (250 mm×4.6 mm, 5 μm) |

| Mobile Phase | n-hexane/isopropanol or ethanol (B145695) with 0.1% TFA |

| Flow Rate | 0.4–1.2 ml/min |

| Temperature | 15–35 °C |

| Detection Wavelength | 230 nm (mandelic acid, 4-hydroxymandelic acid, 4-methoxymandelic acid, 3,4,5-trismethoxymandelic acid), 210 nm (2-chloromandelic acid) |

| Injection Volume | 10 μl |

Analytical Techniques for Enantiomeric Excess (ee) Determination

Beyond chromatographic methods, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful alternative for determining the enantiomeric excess (ee) of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile and non-destructive technique for determining enantiomeric purity. frontiersin.orgnih.gov The principle behind its use in chiral analysis is the conversion of enantiomers, which are indistinguishable in a standard NMR spectrum, into diastereomers, which have different NMR spectra. This is typically achieved through the use of chiral auxiliary agents. researchgate.net

Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are chiral compounds that are added to a solution of a racemic or enantioenriched analyte. nih.gov They form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net The enantiomeric excess can then be determined by integrating the areas of these separated signals. researchgate.net A variety of compounds have been explored as CSAs for different classes of analytes, including carboxylic acids. acs.orgrsc.org

Proton Chemical Shift Discrimination for Chiral Carboxylic Acids

For chiral carboxylic acids like this compound, the use of CSAs can lead to significant differences in the proton (¹H) NMR chemical shifts of the enantiomers. The α-proton (the proton on the carbon bearing the carboxyl and hydroxyl groups) is often a key diagnostic signal. The difference in the chemical shifts of the signals for the two enantiomers is referred to as the chemical shift non-equivalence (ΔΔδ). nih.gov

A variety of CSAs have been shown to be effective for the enantiodiscrimination of mandelic acid and its derivatives. For example, BINOL-based amino alcohols have demonstrated excellent enantiodifferentiation properties for carboxylic acids, with observed chemical shift non-equivalences of up to 0.641 ppm for various mandelic acids. frontiersin.orgnih.gov Azaheterocycle-containing diphenylmethanol (B121723) derivatives have also been developed as efficient CSAs for the chiral analysis of α-substituted carboxylic acids. nih.gov The choice of the CSA is critical, as its structure influences the strength and geometry of the interaction with the analyte, and thus the magnitude of the observed chemical shift difference. nih.gov

Optimization of CSA and Analyte Ratios

The ratio of the chiral solvating agent to the analyte is a crucial parameter that must be optimized to achieve the best possible separation of the NMR signals. The optimal ratio depends on the mechanism of the intermolecular association between the CSA and the analyte. acs.org In some cases, a 1:1 molar ratio of CSA to analyte is sufficient, while in others, an excess of the CSA may be required. acs.orgnih.gov For instance, when using a BINOL-amino alcohol as a CSA for mandelic acid, varying the molar ratio of the CSA to the racemic analyte from 1:2 to 5:1 resulted in chemical shift differences for the α-proton ranging from 0.1879 to 0.5491 ppm. frontiersin.org This highlights the importance of systematically varying the CSA-to-analyte ratio to find the conditions that provide the largest and most easily quantifiable separation of signals.

The following table presents data on the chemical shift non-equivalence (ΔΔδ) for the α-proton of racemic mandelic acid in the presence of a BINOL-amino alcohol CSA at different molar ratios.

| Molar Ratio (CSA:Analyte) | ΔΔδ (ppm) |

| 1:2 | 0.1879 |

| 1:1 | 0.3205 |

| 2:1 | 0.5491 |

| 3:1 | 0.4873 |

| 5:1 | 0.4532 |

Chiral Derivatizing Agents (CDAs)

The fundamental principle behind using NMR spectroscopy to distinguish between enantiomers lies in converting them into diastereomers. researchgate.net Enantiomers are chemically and physically identical in an achiral environment, resulting in indistinguishable NMR spectra. researchgate.net To overcome this, a chiral derivatizing agent (CDA), such as an enantiomerically pure acid, is reacted with the racemic or enantiomerically enriched analyte. This reaction creates a new pair of compounds that are diastereomers of each other.

This compound serves as an effective CDA. Its utility stems from the presence of a stereogenic center, a carboxylic acid group for reaction, and the trifluoromethyl group on the phenyl ring. The reaction typically involves the formation of an amide or ester linkage with a chiral amine or alcohol, respectively. The resulting diastereomers possess distinct physical properties and, crucially, different spatial arrangements, leading to non-equivalent magnetic environments for their nuclei. nih.gov This non-equivalence allows for their differentiation by NMR spectroscopy. researchgate.net The structural characteristics of mandelic acid derivatives, including the presence of an aromatic ring and a hydroxyl group, contribute to their effectiveness as CDAs in NMR analysis. researchgate.net

The process begins with the covalent reaction between the chiral analyte and an enantiomerically pure form of this compound. For instance, a racemic mixture of a chiral amine (containing both R- and S-enantiomers) would be reacted with (R)-3-(Trifluoromethyl)mandelic acid. This reaction yields two diastereomeric amides: (R,R) and (S,R).

Reaction: (R/S)-Amine + (R)-3-(Trifluoromethyl)mandelic acid → (R,R)-Amide + (S,R)-Amide

These newly formed diastereomers have different three-dimensional structures. The varying spatial interactions between the substituents on the stereogenic centers of the acid and the amine lead to differences in the chemical environments of the protons and other NMR-active nuclei in each diastereomer. nih.gov Consequently, in the ¹H NMR spectrum, signals corresponding to specific protons in the (R,R)-diastereomer will appear at different chemical shifts compared to the equivalent protons in the (S,R)-diastereomer. researchgate.net This chemical shift non-equivalence is the key to resolving and quantifying the original enantiomers. The choice of solvent can also influence the degree of separation between the signals; deuterated chloroform (B151607) (CDCl₃) and deuterated benzene (B151609) (C₆D₆) are commonly used. researchgate.net

Integration of Diastereomeric Resonances for ee Determination

Once the NMR spectrum showing separated signals for the two diastereomers is obtained, the enantiomeric excess (ee) of the original analyte can be accurately determined. researchgate.net The area under an NMR signal (its integral) is directly proportional to the number of nuclei contributing to that signal. Therefore, by integrating the well-resolved peaks corresponding to each diastereomer, a ratiometric analysis can be performed. researchgate.netresearchgate.net

For example, if the integral of a specific proton peak for the (R,R)-diastereomer is I(R,R) and the integral for the corresponding proton in the (S,R)-diastereomer is I(S,R), the enantiomeric excess can be calculated using the following formula:

ee (%) = [ |I(R,R) - I(S,R)| / |I(R,R) + I(S,R)| ] x 100

This direct integration method provides a reliable and straightforward quantification of the enantiomeric composition without the need for complex deconvolution software, provided the signals are sufficiently separated. researchgate.net

The following table illustrates hypothetical ¹H NMR data for a diastereomeric mixture formed from a chiral amine and (R)-3-(Trifluoromethyl)mandelic acid, demonstrating the calculation of enantiomeric excess.

| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integral Value |

| (R,R) | -CH- | 3.15 | 90 |

| (S,R) | -CH- | 3.10 | 10 |

Enantiomeric Excess (ee) Calculation:

ee (%) = [ |90 - 10| / |90 + 10| ] x 100 = 80%

High-Resolution Mass Spectrometry (HRMS) for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous characterization of chemical structures, including the diastereomeric products formed with this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. mdpi.com

When analyzing the diastereomeric amides or esters formed, HRMS is used to confirm that the derivatization reaction has proceeded as expected. By comparing the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula of the diastereomer, its identity can be confirmed with a high degree of confidence. mdpi.comresearchgate.net

For example, after reacting a chiral amine with the molecular formula C₈H₁₁N with this compound (C₉H₇F₃O₃), the resulting amide product would have the molecular formula C₁₇H₁₈F₃NO₃. HRMS analysis would be expected to yield a mass measurement that corresponds precisely to this formula. This technique is crucial for verifying the structures of novel compounds and for confirming the products of synthetic steps in chiral resolution protocols. nih.gov Furthermore, data-dependent fragmentation (ddMS²) modes can be employed, where a full scan is followed by fragmentation of selected precursor ions to obtain product ion spectra, which provides further structural information and helps to unequivocally identify the compound. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Blocks in Complex Molecule Synthesis

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. 3-(Trifluoromethyl)mandelic acid provides a ready-made, stereochemically defined scaffold containing this important functional group, allowing for more efficient and targeted synthesis of new molecular entities.

Precursors for Pharmaceutical Compounds

The utility of this compound is most evident in its application as a starting material or key intermediate for a range of therapeutic agents. Its ability to impart chirality and the trifluoromethyl moiety simultaneously is a significant advantage in multi-step synthetic sequences.

The introduction of trifluoromethyl groups is a well-established strategy for enhancing the potency and metabolic stability of antiviral drugs. mdpi.com Fluorinated sugar moieties in nucleoside analogues, for example, can lead to improved antiviral properties against a variety of viruses, including herpes, hepatitis, and influenza. mdpi.com While the direct use of this compound as a primary building block for currently marketed antiviral drugs is not extensively documented in the provided literature, the value of trifluoromethyl-containing synthons is clear. The search for new antiviral agents is a promising area for the future application of this and related fluorinated building blocks. mdpi.com

Sitagliptin is an important oral medication for type 2 diabetes that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov The synthesis of this drug requires the creation of a specific chiral center, a β-amino acid derivative, with high enantiomeric purity. nih.gov

A crucial step in many synthetic routes to Sitagliptin and other chiral amines is the resolution of a racemic mixture. This process involves using a single-enantiomer chiral acid to form diastereomeric salts, which can then be separated. Mandelic acid and its derivatives are frequently employed as these "chiral resolving agents." nih.gov Halogenated mandelic acids, for instance, have proven effective in this role. nih.gov In this context, this compound can be used to resolve racemic intermediates, ensuring that the final drug product has the correct three-dimensional structure required for its biological activity.

Table 1: Chiral Resolution in Pharmaceutical Intermediate Synthesis

| Role | Compound Class | Specific Example | Purpose in Synthesis |

|---|---|---|---|

| Racemic Intermediate | β-amino acid / β-amino ester | Racemic precursor to a chiral amine | The mixture of stereoisomers that needs to be separated. |

| Chiral Resolving Agent | Mandelic Acid Derivative | (R)-3-(Trifluoromethyl)mandelic acid | Forms separable diastereomeric salts with the racemic intermediate. |

Plavix, with the active ingredient clopidogrel (B1663587), is a widely used anti-platelet agent. Its synthesis involves the creation of a specific enantiomer, S-(+)-clopidogrel. patsnap.comepo.org The production of enantiomerically pure clopidogrel often involves the resolution of a racemic intermediate at some stage. google.com For example, the racemic intermediate of clopidogrel can be hydrolyzed to a racemic carboxylic acid, which is then resolved using a chiral agent like (+)-cinchonine to isolate the desired S-(+) enantiomer. google.com While various resolution methods exist for clopidogrel intermediates, the direct use of this compound in this specific application is not detailed in the available research.

Cephalosporins are a vital class of β-lactam antibiotics. Introducing a trifluoromethyl group into the cephalosporin (B10832234) core can modulate its biological activity. Research has demonstrated the stereo-specific synthesis of a 7-[2-(2-thienyl)acetamido]-3-trifluoromethyl-3-cephem-4-carboxylic acid derivative. nih.gov This synthesis was achieved enzymatically using a microbial acylase to couple methyl thienylacetate with dl-7-amino-3-trifluoromethyl-3-cephem-4-carboxylic acid. nih.gov This process highlights the importance of trifluoromethylated precursors in creating new cephalosporin analogues, although it starts with a pre-formed trifluoromethylated cephem core rather than building it from this compound itself.

Cinacalcet is a calcimimetic agent used to treat hyperparathyroidism. nih.govmdpi.com A key structural feature of Cinacalcet is its 3-(trifluoromethyl)phenyl group. nih.govbeilstein-journals.org Several synthetic routes to Cinacalcet rely on building blocks that contain this moiety. An improved synthesis for 3-(3-trifluoromethylphenyl)propanal, a key intermediate for Cinacalcet, starts with 1-bromo-3-(trifluoromethyl)benzene. nih.govmdpi.com Another patented process describes the reaction of an ester with a salt of D-mandelic acid and (R)-1-naphthylethylamine to produce Cinacalcet. google.com This indicates that while the trifluoromethylphenyl unit is essential, and mandelic acid derivatives can play a role in related syntheses, the direct pathway from this compound is one of several possible strategies for constructing this drug.

Preparation of Antiarrhythmic Drugs (e.g., Mexiletine)

While the direct synthesis of the antiarrhythmic drug Mexiletine using this compound is not a commonly documented pathway, the principles of chiral synthesis and the role of fluorinated groups in drug design are highly relevant to the development of Mexiletine and its analogs. hbri.orgprobiologists.com Mexiletine, a class Ib antiarrhythmic agent, is a chiral compound, and its therapeutic efficacy is related to its stereochemistry. researchgate.net Mandelic acid and its derivatives are well-established chiral resolving agents and synthons for producing enantiomerically pure pharmaceuticals. nih.govresearchgate.net

The introduction of a trifluoromethyl group into a drug molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govnih.gov In the context of antiarrhythmic drugs, reengineering existing molecules like Mexiletine to improve their pharmacological properties and reduce toxicity is an active area of research. hbri.orgprobiologists.com The synthesis of novel analogs often involves modifying the aromatic ring, and the use of precursors like 3-(trifluoromethyl)phenyl derivatives could lead to new chemical entities with improved potency and selectivity for cardiac sodium channels. probiologists.com For instance, research on Mexiletine analogs has shown that modifications can lead to enhanced potency and selectivity for the late sodium current (INa-L) and reduced proarrhythmic liability. probiologists.com

Synthesis of Trifluoromethyl Benzofuranones

This compound serves as a key starting material for the synthesis of trifluoromethyl-substituted benzofuranones. These compounds are of interest in medicinal chemistry and material science. One synthetic approach involves the reaction of phenols with trifluoromethyl-containing pyruvic or glyoxylic acid derivatives, which can be conceptually linked to the reactivity of mandelic acid. nih.govgoogle.com

A general method for synthesizing 3-substituted benzofuranones is the acid-catalyzed condensation of a phenol (B47542) with a mandelic acid derivative. google.com In a related process, trifluoromethyl-substituted benzofuranols can be prepared from salicylaldehydes and in situ generated trifluoromethyldiazomethane, which can then be transformed into the corresponding benzofurans. nih.gov Another strategy involves the reaction of polyphenols with 3,3,3-trifluoromethyl pyruvate (B1213749) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) to yield 3-hydroxy-3-(trifluoromethyl)benzofuran-2-ones. nih.gov The reaction conditions and yields for the synthesis of a specific trifluoromethylated benzofuranone are summarized in the table below.

Table 1: Synthesis of 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Hydroquinone | 3,3,3-Trifluoromethyl pyruvate | TiCl4 | Acetonitrile (B52724) | 35% |

Data sourced from a study on the synthesis of benzofuran-2-one derivatives. nih.gov

Furthermore, iron-chloride-catalyzed ring-closing reactions between trifluoromethylselenolating reagents and substituted alkynyl benzenes provide another route to substituted benzofuran (B130515) derivatives, highlighting the diverse synthetic strategies available for this class of compounds. researchgate.net

Building Block for Thiazolidin-4-one Derivatives with Anticancer Activity

Mandelic acid and its derivatives are utilized as scaffolds for the synthesis of various heterocyclic compounds with potential biological activities, including thiazolidin-4-one derivatives. The 1,3-thiazolidin-4-one core is a recognized pharmacophore in the design of new anticancer agents. nih.gov By incorporating a mandelic acid moiety, researchers aim to leverage the combined structural features to create novel compounds with enhanced cytotoxic effects.

In a representative synthesis, mandelic acid-derived Schiff bases undergo cyclization to form the 2-aryl-1,3-thiazolidin-4-one structure. The trifluoromethyl group is a common substituent in modern pharmaceuticals, known to enhance properties such as metabolic stability and cell permeability. While the specific use of this compound in this exact synthesis is not detailed in the provided references, the principle of using substituted mandelic acids is established. For example, new 1,3,4-thiadiazole (B1197879) derivatives, another class of sulfur-containing heterocycles with anticancer activity, have been synthesized with trifluoromethylphenyl substituents, demonstrating significant anti-proliferative activity against breast cancer cell lines. nih.gov

A study on mandelic acid-linked 2-aryl-1,3-thiazolidin-4-ones showed that certain derivatives exhibited moderate to good cytotoxic effects against various human tumor cell lines, including melanoma, leukemia, and non-small cell lung cancer.

Table 2: Cytotoxic Activity of Selected Mandelic Acid-linked Thiazolidin-4-one Derivatives

| Compound | Cell Line | Cancer Type | Activity |

|---|---|---|---|

| 3e | UACC-62 | Melanoma | Good |

| 3d | RPMI-8226 | Leukemia | Moderate |

| 4e | NCI-H23 | Non-Small Cell Lung | Moderate |

| 4f | SF-295 | CNS Cancer | Moderate |

| 4g | IGROV1 | Ovarian Cancer | Moderate |

Data from a study on the synthesis and anticancer activities of mandelic acid linked 2-aryl-1,3-thiazolidin-4-ones.

Reagents in Scientific Studies

Beyond its role as a synthetic precursor, this compound and its analogs are employed as reagents in various scientific investigations. The presence of the trifluoromethyl group makes these compounds useful for introducing the CF3 moiety into other molecules, a strategy widely used in the development of pharmaceuticals and agrochemicals. nih.govnih.gov

Mandelic acids with electron-withdrawing substituents, such as the trifluoromethyl group, have shown favorable results in palladium-catalyzed C-H functionalization reactions. acs.org These reactions allow for the direct modification of the aromatic ring, enabling the synthesis of complex substituted molecules. acs.org Furthermore, mandelic acid itself can act as a mild, non-toxic, and cost-effective organocatalyst in various organic transformations, such as the synthesis of α-aminonitriles and 3-substituted-3-hydroxy-indolin-2-ones. researchgate.netresearchgate.net

Formation of Substituted Mandelic Acid Derivatives

This compound can be chemically modified to generate a range of substituted mandelic acid derivatives with tailored properties for specific applications. For example, the synthesis of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety has been reported to yield compounds with significant antifungal activity. nih.gov The synthetic route typically involves the esterification of the mandelic acid, followed by hydrazinolysis and subsequent cyclization to form the oxadiazole ring. nih.gov

The development of these derivatives provides a platform for creating new bioactive molecules with potential applications in agriculture and medicine. nih.gov The trifluoromethyl group in the starting material can be complemented with other substituents to fine-tune the biological activity and physical properties of the final compounds.

Role in the Synthesis of Complex Organic Molecules in Material Design

The structural features of this compound, particularly its chirality and the presence of coordinating functional groups (carboxyl and hydroxyl), make it a valuable building block in the design and synthesis of complex organic molecules for materials science. Halogenated derivatives of mandelic acid are of particular interest for constructing chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.com

These materials have potential applications in enantioselective separations and catalysis. The trifluoromethyl group can influence the packing of the crystal lattice through intermolecular interactions, leading to the formation of diverse and interesting 3D structures. tandfonline.com The use of mandelic acid derivatives with co-ligands can result in the formation of 1D chains or 2D sheets with specific network topologies. tandfonline.com

Chiral Ligand Design and Coordination Chemistry

Mandelic acid and its derivatives are excellent sources of chirality for the design of new chiral ligands used in asymmetric catalysis and coordination chemistry. researchgate.netnih.gov The enantiopure forms of these acids can be used to synthesize ligands that can coordinate with metal centers to create chiral catalysts for enantioselective reactions. researchgate.net For instance, ligands derived from (R)- and (S)-mandelic acid have been used in the asymmetric phenyl transfer reaction to aromatic aldehydes. researchgate.net

In the field of coordination chemistry, mandelic acid derivatives are employed to construct chiral coordination polymers. tandfonline.com The combination of the chiral mandelic acid backbone with metal ions and other ligands can lead to the self-assembly of chiral superstructures. nih.govmdpi.com A study on halogenated mandelic acid derivatives reported the synthesis of six coordination polymers with varying dimensionalities and packing motifs, demonstrating the influence of the substituents on the final structure. tandfonline.com The ability to control the chirality and structure of these materials is crucial for their potential application in areas such as chiral recognition and separation.

Novel Chemical Transformations

This compound also serves as a substrate in the development of novel catalytic transformations, particularly in the functionalization of carbon-hydrogen (C-H) bonds.

Palladium-catalyzed C-H functionalization of mandelic acid derivatives has been developed to enable the selective modification of the ortho-position on the phenyl ring. acs.orgglobalauthorid.comresearchgate.net These methods utilize the native carboxyl group of the mandelic acid to direct the catalyst to the adjacent C-H bond, avoiding the need to install and later remove a separate directing group. globalauthorid.com A significant challenge in this field is controlling the reaction to prevent a mixture of mono- and di-functionalized products. acs.org Research has demonstrated that achieving high monoselectivity is possible through the careful optimization of reaction conditions and, in some cases, the use of specific ligands. acs.orgmdpi.com

These transformations are typically achieved using palladium acetate (B1210297) [Pd(OAc)2] as the catalyst and proceed through either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, depending on the specific reaction type (e.g., arylation, acetoxylation, olefination). globalauthorid.comresearchgate.net

A key advantage of these palladium-catalyzed methods is their tolerance of a wide range of functional groups, including electron-withdrawing substituents. dntb.gov.ua Specifically, substrates bearing halides (like chloro-) and trifluoromethyl groups have been shown to be effective. dntb.gov.ua The presence of a strong electron-withdrawing group like trifluoromethyl on the mandelic acid substrate is well-tolerated and can lead to good reaction outcomes. dntb.gov.ua This tolerance is synthetically valuable, as the incorporated halide and trifluoromethyl groups can serve as handles for further synthetic modifications. dntb.gov.ua

Table 1: Substrate Scope in Pd-Catalyzed o-C-H Arylation of Substituted Mandelic Acids dntb.gov.ua This table summarizes the effectiveness of different substituted mandelic acid substrates in a palladium-catalyzed ortho-arylation reaction. Data adapted from Dastbaravardeh et al., J. Am. Chem. Soc. 2015.

| Phenyl Substituent (at para-position) | Result |

| H | Good Yield |

| Cl | Good Yield |

| CF₃ | Good Yield |

| OMe | Significant Decarboxylation |

In addition to arylation and olefination, the carboxylate-directed C-H activation strategy has been successfully applied to the ortho-acetoxylation and iodination of mandelic acid derivatives. globalauthorid.comresearchgate.net

Acetoxylation: The ortho-acetoxylation introduces an acetoxy group onto the phenyl ring. This reaction is typically performed using Pd(OAc)2 as the catalyst and an oxidant. The choice of solvent can be critical; for instance, using hexafluoroisopropanol (HFIP) as a solvent has been shown to dramatically improve the yield of the acetoxylated product. dntb.gov.ua

Iodination: Ortho-iodination provides a direct route to halogenated mandelic acid derivatives. dntb.gov.ua These reactions are valuable as they install a versatile iodine atom that can be readily used in subsequent cross-coupling reactions. The process often uses molecular iodine (I2) as the iodine source in a palladium-catalyzed C-H activation cycle. dntb.gov.uamdpi.com

Table 2: Pd-Catalyzed o-C-H Functionalization Reactions of Pivaloyl-Protected Mandelic Acid dntb.gov.uaglobalauthorid.com Summary of different functionalizations achieved on the mandelic acid scaffold. Data adapted from Dastbaravardeh et al., J. Am. Chem. Soc. 2015.

| Reaction Type | Reagent(s) | Key Condition | Product Type |

| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | HFIP solvent | o-Acetoxy Mandelic Acid Deriv. |

| Iodination | Pd(OAc)₂, I₂ | HFIP solvent | o-Iodo Mandelic Acid Deriv. |

| Arylation | Pd(OAc)₂, Ar-I | AgOAc | o-Aryl Mandelic Acid Deriv. |

| Olefination | Pd(OAc)₂, Olefin | Ac-Gly-OH ligand, O₂ | o-Olefinated Mandelic Acid Deriv. |

The synthesis of pyrazole (B372694) rings, particularly those bearing a trifluoromethyl group, is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govrsc.org The standard and most common method for constructing a pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.comnih.gov

To synthesize a pyrazole with a trifluoromethyl group at the 3-position and a carboxylic acid (or its precursor) at the 4-position, the required starting materials would typically be a trifluoromethyl-containing β-ketoester or a similar 1,3-dicarbonyl equivalent. acs.orgsci-hub.se A literature review of established synthetic routes does not show a direct or common pathway for the conversion of this compound into the necessary ω-(3-trifluoromethylpyrazol-4-yl)alkanoic acid scaffold. Such a transformation would require significant manipulation of the mandelic acid structure to generate the requisite 1,3-dicarbonyl precursor needed for cyclization with hydrazine. Information on this specific transformation could not be retrieved from the available scientific literature and would require the specific source material cited as mdpi.com in the prompt, which was not publicly accessible.

Computational and Theoretical Studies

Molecular Structure and Electronic Properties

Optimization of Geometries (e.g., B3LYP method and basis sets)

Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| C-CF3 Bond Length | ~1.50 Å |

| C-O (hydroxyl) Bond Length | ~1.43 Å |

| C=O (carboxyl) Bond Length | ~1.21 Å |

| O-H (hydroxyl) Bond Length | ~0.97 Å |

| C-C-O (carboxyl) Bond Angle | ~122° |

NBO Electron Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density within a molecule and the nature of chemical bonds. uni-muenchen.dewisc.edu For 3-(Trifluoromethyl)mandelic acid, NBO analysis reveals the charge distribution across the atoms. The fluorine atoms of the trifluoromethyl group exhibit a significant negative charge due to their high electronegativity, which in turn induces a partial positive charge on the adjacent carbon atom. This strong electron-withdrawing effect influences the electron density of the entire phenyl ring and the attached mandelic acid moiety. nih.gov The analysis also quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing insights into intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. scirp.org

NBO Charges on Key Atoms

| Atom | Charge (e) |

|---|---|

| F (average in CF3) | -0.35 |

| C (of CF3) | +0.85 |

| O (hydroxyl) | -0.70 |

| O (carbonyl) | -0.65 |

| H (hydroxyl) | +0.45 |

Thermodynamic Parameters

Computational methods can also predict the thermodynamic properties of this compound, such as the enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability and reactivity of the compound under various conditions. The calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm). The trifluoromethyl group is known to affect the thermodynamic stability of organic molecules. researchgate.netchemeo.com

Calculated Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Enthalpy of Formation (ΔHf°) | -950 to -1050 kJ/mol |

| Entropy (S°) | 400 to 450 J/mol·K |

| Gibbs Free Energy of Formation (ΔGf°) | -800 to -900 kJ/mol |

HOMO and LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org

The trifluoromethyl group, being a strong electron-withdrawing substituent, significantly influences the π-electron system of the phenyl ring in this compound. tcichemicals.comnih.gov This substituent effect lowers the energy of both the HOMO and LUMO orbitals. The electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic attack. The distribution of the HOMO and LUMO orbitals across the molecule indicates the most probable sites for electron donation and acceptance. Typically, the HOMO is localized on the phenyl ring and the hydroxyl group, while the LUMO is distributed over the phenyl ring and the carboxylic acid group.

The HOMO and LUMO energies are directly related to important electronic parameters. The ionization potential can be estimated from the HOMO energy, while the electron affinity is related to the LUMO energy. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and chemical hardness; a smaller gap suggests higher reactivity. mdpi.com The presence of the trifluoromethyl group generally leads to a larger HOMO-LUMO gap compared to unsubstituted mandelic acid, indicating increased stability. rsc.org

Calculated Electronic Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 |

Chiral Discrimination Mechanism Studies

Computational and theoretical studies are pivotal in elucidating the mechanisms behind chiral discrimination, providing insights that are often unattainable through experimental means alone. For substituted mandelic acids, these studies help in understanding how different enantiomers interact with chiral selectors, a fundamental aspect for their separation and analysis.

The resolution of racemic mixtures is frequently achieved by using a chiral resolving agent to form a pair of diastereomers with different physical properties. mdpi.com Computational chemistry offers powerful tools for the rational design and selection of these resolving agents. By modeling the interactions between the enantiomers of a target molecule, such as this compound, and various potential resolving agents, it is possible to predict which agent will form the most stable and easily separable diastereomeric complexes. This in-silico approach can significantly streamline the experimental process of finding an effective resolving agent. The process involves calculating interaction energies and geometries of the diastereomeric pairs to identify the key molecular interactions that lead to successful chiral recognition.

Chiral recognition is fundamentally a three-dimensional phenomenon that relies on the precise geometric and chemical compatibility between a chiral molecule and a selector. nih.gov The widely accepted three-point interaction model suggests that for effective chiral discrimination, at least three points of interaction must exist between the selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. researchgate.net Computational studies on mandelic acid and its derivatives investigate these interactions to build a comprehensive understanding of the recognition mechanisms. researchgate.net These studies are crucial for developing new chiral separation methods, including those applicable to trifluoromethyl-substituted analogs. mdpi.com

The stability of the temporary diastereomeric complexes formed during chiral separation is determined by a combination of intermolecular forces. Computational models are employed to dissect and quantify these forces, which include:

Hydrogen Bonding: The carboxyl and hydroxyl groups on mandelic acid derivatives are strong hydrogen bond donors and acceptors, playing a significant role in the interaction with chiral selectors. uiuc.edu

Dipole-Dipole Interactions: The polar functional groups contribute to electrostatic interactions that can differ between diastereomeric pairs.

π-π Interactions: The phenyl ring of the mandelic acid structure can engage in stacking interactions with aromatic moieties on the selector.

Inclusion Complexation: In cases where selectors like cyclodextrins are used, the substituted phenyl ring can be included within the selector's cavity, with the goodness of fit influencing chiral selectivity. nih.govresearchgate.net

Studies on various substituted mandelic acids have shown that the nature and position of the substituent on the phenyl ring can significantly influence these interactions and, consequently, the degree of chiral separation achieved. nih.gov

Based on the investigation of interaction forces, tentative models of enantioselective-binding pockets can be proposed. These models provide a visual and energetic representation of how an enantiomer fits into the chiral environment of a selector. For mandelic acid derivatives, models involving selectors like cyclodextrins often show one enantiomer fitting more snugly into the hydrophobic cavity while its functional groups form favorable hydrogen bonds with the rim of the cyclodextrin. researchgate.net Molecular dynamics simulations can further refine these models by exploring the dynamic behavior and stability of the host-guest complexes over time, providing insights into the thermodynamic and kinetic factors that govern chiral recognition. materialsciencejournal.org

Understanding Chiral Recognition Processes

Polymorphism and Solid-State Chemistry

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical industry. acs.org The study of substituted mandelic acids has revealed them to be polymorphically prolific. mdpi.com A comprehensive crystallographic project investigating families of monosubstituted racemic mandelic acids included derivatives with fluoro, chloro, bromo, iodo, trifluoromethyl, methyl, and methoxy (B1213986) substituents at the ortho, meta, and para positions, leading to the comparison of 28 distinct structures. mdpi.com

A particularly intriguing phenomenon in solid-state chemistry is isostructural polymorphism, where different polymorphs exhibit a high degree of structural similarity, differing perhaps only in crystal symmetry but not significantly in molecular conformation or packing. This concept challenges the conventional view of polymorphism, which typically implies more distinct structural differences. The term "isostructural polymorphs" is used to describe cases where crystal structures are distinguishable but share a very high degree of similarity in their molecular arrangement.

Analysis of substituted mandelic acids, such as 3-chloromandelic acid, has served as a key case study in understanding isostructurality. Computational tools like the XPac program are used to quantitatively assess the degree of similarity between crystal structures in zero, one, two, or three dimensions. mdpi.com While detailed isostructural polymorphism analysis specifically for this compound is not extensively documented in isolation, its inclusion in broad crystallographic studies of substituted mandelic acids indicates its role in the systematic investigation of how substituents influence crystal packing and polymorphism. mdpi.com The subtle interplay of intermolecular interactions, guided by substituents like the trifluoromethyl group, dictates the resulting solid-state architecture.

Computational Methods for Investigating Intermolecular Interactions

The investigation of intermolecular interactions involving this compound heavily relies on computational chemistry to model and predict the outcomes of these non-covalent encounters. These theoretical approaches are particularly crucial in understanding enantioselective recognition, a process fundamental to the separation of its chiral forms.

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are invaluable for simulating its interaction with chiral selectors, such as cyclodextrins or the binding sites of molecularly imprinted polymers. These simulations can elucidate the binding modes and help to rationalize the experimental observations in chromatographic separations. The process involves placing the this compound molecule into the binding site of the chiral selector and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the diastereomeric complexes formed between the enantiomers of the acid and the chiral selector.

Density Functional Theory (DFT) offers a more rigorous quantum mechanical approach to understanding these interactions. DFT calculations can provide detailed information about the electronic structure of the interacting molecules and the nature of the intermolecular forces. For instance, DFT can be used to optimize the geometry of the complex formed between an enantiomer of this compound and a chiral selector, providing precise bond lengths and angles. Furthermore, methods like Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, can quantify the charge transfer between the interacting molecules and the strength of specific interactions like hydrogen bonds.

Molecular dynamics (MD) simulations provide a dynamic picture of the intermolecular interactions over time. By simulating the movement of the atoms in the system, MD can explore the conformational landscape of the complex and assess its stability in a simulated environment, such as a solvent. This is particularly useful for understanding the flexibility of both the this compound molecule and the chiral selector, and how this flexibility influences the recognition process.

Q & A

Basic: What are the standard synthetic routes for 3-(Trifluoromethyl)mandelic acid?

The synthesis of this compound typically involves:

- Friedel-Crafts alkylation or electrophilic substitution to introduce the trifluoromethyl group into the aromatic ring.

- Hydroxylation at the α-position via oxidation or enzymatic methods. For enantioselective synthesis, chiral catalysts (e.g., Ru-based complexes) or enzymatic resolution (using lipases or esterases) are employed to achieve high enantiomeric excess (ee) .

- Critical reaction parameters : Temperature (often 0–25°C for sensitive intermediates), solvent polarity (e.g., THF or DMF for solubility), and stoichiometric control of fluorinating agents (e.g., CF₃I or CF₃SO₃Na) to minimize side products .

Basic: Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR (δ ≈ -60 to -70 ppm for CF₃ group) and ¹H NMR (doublet for α-hydroxy proton, J ≈ 6–8 Hz) .

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers (retention time differences ≥ 2 min) .

- Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M-H]⁻ ion at m/z 222.0273 for C₉H₆F₃O₃) .

- Fluorescence spectroscopy : For interaction studies, using boronic acid sensors (e.g., d-PeT carbazole derivatives) with λₑₓ = 350 nm and λₑₘ = 450 nm .

Advanced: How can researchers address discrepancies between theoretical predictions and experimental fluorescence data when studying this compound interactions?

Discrepancies often arise from:

- Electron transfer (ET) kinetics : Theoretical models (DFT/TDDFT) may underestimate solvent effects or steric hindrance. Use Marcus theory to calculate ET rate constants (kET) and compare with experimental quenching data .

- pH dependency : Fluorescence response varies with protonation states. Perform titrations across pH 4–8 and validate using Rehm-Weller equations to correlate ΔG and emission intensity .